3-Ethylphenyl isothiocyanate

Description

The exact mass of the compound 3-Ethylphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethylphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

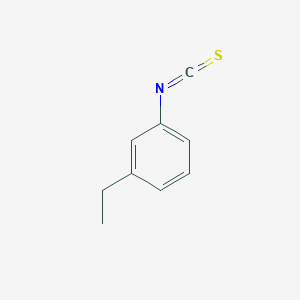

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMFJQIVPNSSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172829 | |

| Record name | 3-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-20-4 | |

| Record name | Benzene, 1-ethyl-3-isothiocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19241-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-Ethylphenyl isothiocyanate. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.

Core Physicochemical Properties

Table 1: Physicochemical Properties of 3-Ethylphenyl Isothiocyanate and Related Compounds

| Property | 3-Ethylphenyl Isothiocyanate | 4-Ethylphenyl Isothiocyanate (Isomer) | (1-Isothiocyanatoethyl)benzene (Isomer) |

| Molecular Formula | C₉H₉NS | C₉H₉NS | C₉H₉NS |

| Molecular Weight | 163.24 g/mol [1] | 163.24 g/mol | 163.24 g/mol [2] |

| Boiling Point | No data available | 245 °C (lit.) | 246.4 °C at 760 mmHg[2] |

| Melting Point | No data available | No data available | No data available |

| Density | No data available | 1.075 g/mL at 25 °C (lit.) | 1.06 g/cm³[2] |

| Solubility | No data available | Soluble in organic solvents, limited in water. | Soluble in organic solvents, limited in water[2] |

| Refractive Index | No data available | n20/D 1.62 (lit.) | No data available |

| Appearance | - | - | Colorless to pale yellow liquid[2] |

| Odor | - | - | Pungent[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties of 3-Ethylphenyl isothiocyanate are not explicitly available. However, established methodologies for analogous compounds can be readily adapted.

Synthesis of 3-Ethylphenyl Isothiocyanate

A common and effective method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. The following protocol is adapted from general procedures for isothiocyanate synthesis[3][4].

Reaction Scheme:

Materials:

-

3-Ethylaniline

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A desulfurylation reagent (e.g., 2,4,6-trichloro-1,3,5-triazine (TCT), lead nitrate)

-

Organic solvent (e.g., dichloromethane, water)

Procedure:

-

Dithiocarbamate Salt Formation: To a cooled solution of 3-ethylaniline in an appropriate solvent, add the base followed by the dropwise addition of carbon disulfide. The reaction mixture is stirred at a low temperature to facilitate the formation of the dithiocarbamate salt intermediate.

-

Desulfurization: The desulfurylation reagent is then added to the reaction mixture. The choice of reagent will influence the reaction conditions and workup procedure. For instance, using TCT often allows for a one-pot synthesis[3].

-

Workup and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt. The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure 3-Ethylphenyl isothiocyanate.

Determination of Physicochemical Properties

Standard laboratory procedures can be employed to determine the physicochemical properties of the synthesized 3-Ethylphenyl isothiocyanate.

-

Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method with a Thiele tube for smaller sample volumes. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point[5].

-

Density Measurement: The density can be determined by measuring the mass of a known volume of the liquid using a pycnometer or a graduated cylinder and a precision balance. The density is calculated as mass divided by volume[6].

-

Solubility Assessment: The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding small, incremental amounts of the solute to a known volume of the solvent at a constant temperature until saturation is reached. The concentration at saturation represents the solubility[7].

-

Refractive Index Measurement: The refractive index can be measured using a refractometer, which determines the extent to which light is bent when passing through the liquid.

Potential Biological Activity and Signaling Pathways

While specific biological studies on 3-Ethylphenyl isothiocyanate are limited, the broader class of isothiocyanates, particularly phenethyl isothiocyanate (PEITC), has been extensively studied for its anticancer and anti-inflammatory properties[8][9][10]. It is plausible that 3-Ethylphenyl isothiocyanate shares similar mechanisms of action.

Isothiocyanates are known to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.

PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its downstream effector, NF-κB, is a transcription factor that plays a central role in inflammatory responses and cell survival. Isothiocyanates have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells[11].

References

- 1. 3-ETHYLPHENYL ISOTHIOCYANATE | 19241-20-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 7. thaiscience.info [thaiscience.info]

- 8. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF- κ B Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ethylphenyl isothiocyanate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylphenyl isothiocyanate, including its chemical identity, molecular structure, and relevant physicochemical properties. Due to the limited availability of specific experimental data for this particular isomer, information on the closely related 4-Ethylphenyl isothiocyanate is provided as a reference. Furthermore, this guide outlines a general synthetic protocol and discusses the known biological activities of related isothiocyanate compounds to inform future research directions.

Chemical Identity and Molecular Structure

CAS Number: 19241-20-4[1]

Molecular Formula: C₉H₉NS[1]

Molecular Weight: 163.24 g/mol [1]

Structure:

Caption: Molecular structure of 3-Ethylphenyl isothiocyanate.

Physicochemical and Spectroscopic Data

Specific experimental data for 3-Ethylphenyl isothiocyanate is not extensively available in the public domain. However, data for the isomeric 4-Ethylphenyl isothiocyanate (CAS: 18856-63-8) can be used as a reasonable approximation.

| Property | Value (for 4-Ethylphenyl isothiocyanate) | Reference |

| Physical State | Liquid | [2] |

| Boiling Point | 245 °C (lit.) | [2] |

| Density | 1.075 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.62 (lit.) | [2] |

| Molecular Weight | 163.24 g/mol | [2] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group is typically observed in the range of 2000-2200 cm⁻¹.[3]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 163. Common fragmentation patterns for alkylphenyl isothiocyanates may involve cleavage of the ethyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons would be observed in the aromatic region (typically ~7.0-7.5 ppm). The ethyl group would show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.

-

¹³C NMR: A characteristic signal for the isothiocyanate carbon (-N=C=S) would be present, along with signals for the aromatic and ethyl carbons.

-

Experimental Protocol: Synthesis

A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. The following is a generalized protocol for the synthesis of 3-Ethylphenyl isothiocyanate from 3-ethylaniline.

Reaction Scheme:

Materials:

-

3-Ethylaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or another suitable base

-

Tosyl chloride or a similar dehydrosulfurizing agent

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethylaniline in an anhydrous solvent.

-

Add an equimolar amount of a suitable base, such as triethylamine.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a slight excess (e.g., 1.1 equivalents) of carbon disulfide dropwise to the cooled, stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

-

Decomposition to Isothiocyanate:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of a dehydrosulfurizing agent, such as tosyl chloride (1.1 equivalents), in the same anhydrous solvent.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature until the dithiocarbamate intermediate is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-Ethylphenyl isothiocyanate by vacuum distillation or column chromatography on silica gel.

-

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of 3-Ethylphenyl isothiocyanate.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of 3-Ethylphenyl isothiocyanate . However, the broader class of isothiocyanates, particularly those found in cruciferous vegetables, are well-researched for their potential health benefits, including anti-cancer and anti-inflammatory properties.

Known Activities of Related Isothiocyanates:

-

Phenethyl isothiocyanate (PEITC): A well-studied isothiocyanate with demonstrated anti-cancer effects. It can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

-

Sulforaphane: Another prominent isothiocyanate known for its potent antioxidant and anti-inflammatory effects.

Potential Mechanisms of Action (based on related compounds):

-

MAPK/PI3K-Akt/p53 Signaling Pathways: PEITC has been shown to activate these pathways, which are crucial in regulating cell growth, proliferation, and apoptosis.

-

NF-κB Signaling: Some isothiocyanates can inhibit the NF-κB pathway, a key regulator of inflammation.

-

TRIF-dependent Signaling: PEITC has been found to suppress this pathway, which is involved in the innate immune response.

It is plausible that 3-Ethylphenyl isothiocyanate may exhibit similar biological activities to other aryl isothiocyanates, making it a candidate for future investigation in cancer and inflammation research.

Example Signaling Pathway (PEITC-induced Apoptosis):

The following diagram illustrates a simplified, representative signaling pathway that is often modulated by well-studied isothiocyanates like PEITC, leading to apoptosis in cancer cells.

Caption: Example of a simplified signaling pathway for PEITC-induced apoptosis.

References

The Reactivity of the Isothiocyanate Group in 3-Ethylphenyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point in medicinal chemistry and drug development.[1][2] The reactivity of the isothiocyanate group is central to its biological function, as it readily reacts with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[3] This guide provides a comprehensive technical overview of the reactivity of the isothiocyanate group in a specific aromatic derivative, 3-Ethylphenyl isothiocyanate. We will delve into the electronic effects of the 3-ethylphenyl substituent, its reactions with various nucleophiles, cycloaddition reactions, and its engagement with biological signaling pathways. This document aims to serve as a valuable resource for researchers designing and developing novel therapeutic agents based on the isothiocyanate scaffold.

General Reactivity of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a heterocumulene, and its reactivity is dictated by the electrophilic character of the central carbon atom. This carbon is susceptible to nucleophilic attack, which is the primary mode of reaction for this functional group. The reactivity is modulated by the nature of the organic substituent (R) attached to the nitrogen atom.

In general, the reactivity of isothiocyanates is influenced by several factors:

-

Electronic Effects of the Substituent (R): Electron-donating groups attached to the nitrogen atom decrease the electrophilicity of the central carbon, thus reducing the reactivity of the isothiocyanate. Conversely, electron-withdrawing groups enhance the electrophilicity and increase reactivity.[4]

-

Steric Hindrance: Bulky substituents near the isothiocyanate group can sterically hinder the approach of nucleophiles, leading to a decrease in reaction rates.

-

Nature of the Nucleophile: The strength and nature of the attacking nucleophile play a crucial role. Soft nucleophiles like thiols react readily with the soft electrophilic carbon of the isothiocyanate.

-

Solvent and pH: The reaction medium can significantly influence reaction rates and, in some cases, the reaction mechanism. For instance, the reaction of isothiocyanates with amines is often pH-dependent.[5]

Influence of the 3-Ethylphenyl Substituent

In 3-Ethylphenyl isothiocyanate, the substituent on the nitrogen atom is a 3-ethylphenyl group. The ethyl group at the meta position of the phenyl ring influences the reactivity of the isothiocyanate group primarily through its electronic effects.

The ethyl group is an electron-donating group (EDG) through induction. This electron-donating effect increases the electron density on the phenyl ring, which in turn slightly reduces the electrophilicity of the isothiocyanate carbon atom. Consequently, 3-Ethylphenyl isothiocyanate is expected to be less reactive towards nucleophiles compared to the unsubstituted phenyl isothiocyanate . This is because the phenyl group itself is electron-withdrawing, and the presence of an EDG counteracts this effect to some extent.[6]

Reactions with Nucleophiles

The most characteristic reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. This leads to the formation of a variety of adducts, which are often stable and have significant applications in synthesis and medicinal chemistry.

Reaction with Amines to Form Thioureas

Isothiocyanates react readily with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast and proceeds with high yield under mild conditions.[7] The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.

General Reaction: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

Reaction with Thiols to Form Dithiocarbamates

The reaction of isothiocyanates with thiols (mercaptans) yields dithiocarbamates. This reaction is of particular biological significance as it represents the primary mechanism by which isothiocyanates interact with cysteine residues in proteins.[3]

General Reaction: R-N=C=S + R'-SH → R-NH-C(=S)-S-R'

Reaction with Alcohols

Isothiocyanates can react with alcohols to form thiocarbamates. However, this reaction is generally slower than the reactions with amines and thiols and may require heating or the use of a catalyst.

General Reaction: R-N=C=S + R'-OH → R-NH-C(=S)-O-R'

Hydrolysis

In the presence of water, isothiocyanates can undergo hydrolysis to form a primary amine and release carbon oxysulfide, which can further decompose. This reaction is generally slow but can be catalyzed by acids or metal ions.[8]

General Reaction: R-N=C=S + H₂O → [R-NH-C(=S)-OH] → R-NH₂ + COS

Quantitative Reactivity Data

Table 1: Second-Order Rate Constants for the Reaction of Isothiocyanates with Amines

| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| p-Nitrophenyl isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [6] |

| Phenyl isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 4.17 x 10⁻² | [6] |

| Benzyl isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 1.38 x 10⁻¹ | [6] |

| 3-Ethylphenyl isothiocyanate | n-Butylamine | Diethyl Ether | 25 | ~1 x 10⁻³ (Estimated) | - |

Note: The rate constant for 3-Ethylphenyl isothiocyanate is an estimation based on the expected decrease in reactivity due to the electron-donating ethyl group compared to the reference compounds.

Table 2: Second-Order Rate Constants for the Reaction of Isothiocyanates with Thiols

| Isothiocyanate | Nucleophile | pH | Temperature (°C) | Rate Constant (k) (M⁻¹min⁻¹) | Reference |

| Benzyl Isothiocyanate (BITC) | Glutathione (GSH) | 6.5 | 25-30 | 130 | [3] |

| Allyl Isothiocyanate (AITC) | Glutathione (GSH) | 6.5 | 25-30 | 75 | [3] |

| Sulforaphane (SFN) | Glutathione (GSH) | 6.5 | 25-30 | 45 | [3] |

| 3-Ethylphenyl isothiocyanate | Glutathione (GSH) | 6.5 | 25-30 | ~100 (Estimated) | - |

Note: The rate constant for 3-Ethylphenyl isothiocyanate is an estimation based on its structural similarity to other aromatic isothiocyanates and the electronic effect of the ethyl group.

Cycloaddition Reactions

In addition to nucleophilic additions, isothiocyanates can participate in cycloaddition reactions, particularly [2+2], [2+3], and [4+2] cycloadditions, with various unsaturated compounds. These reactions provide access to a diverse range of heterocyclic structures. The reactivity in cycloaddition reactions is also influenced by the electronic nature of the substituent on the isothiocyanate.

Biological Reactivity and Signaling Pathways

The biological activity of isothiocyanates is largely attributed to their ability to react with nucleophilic groups in biomolecules, most notably the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of key regulatory proteins and trigger various cellular signaling pathways.

Activation of the Nrf2-Keap1 Pathway

A primary mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway.[4][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus and initiates the transcription of genes involved in cellular defense.

Modulation of MAPK Signaling

Isothiocyanates have also been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 MAPK pathways.[10][11][12] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The effect of isothiocyanates on MAPK signaling can be cell-type and context-dependent, leading to either pro-apoptotic or pro-survival outcomes.

Experimental Protocols

Synthesis of 3-Ethylphenyl isothiocyanate

A common method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, followed by decomposition.[13]

Materials:

-

3-Ethylaniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

2,4,6-trichloro-1,3,5-triazine (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a mixture of 3-ethylaniline (20 mmol) and K₂CO₃ (40 mmol) in 20 mL of water, add CS₂ (24 mmol) dropwise at room temperature over 20-30 minutes.

-

Stir the mixture for several hours until the complete conversion of the amine is observed by HPLC or GC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of TCT (10 mmol) in 15 mL of CH₂Cl₂ dropwise to the reaction mixture.

-

Stir the mixture for an additional 30 minutes at 0 °C.

-

Basify the mixture to a pH > 11 with a 6 N NaOH solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 3-Ethylphenyl isothiocyanate.[14]

Synthesis of a Thiourea Derivative from 3-Ethylphenyl isothiocyanate

Materials:

-

3-Ethylphenyl isothiocyanate

-

A primary or secondary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in the anhydrous solvent.

-

Add 3-Ethylphenyl isothiocyanate (1.0 eq) to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

If the thiourea product precipitates, it can be collected by filtration and purified by recrystallization.[7]

Kinetic Analysis of the Reaction with a Thiol by HPLC

Materials:

-

3-Ethylphenyl isothiocyanate

-

A thiol nucleophile (e.g., N-acetyl-L-cysteine, NAC)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC system with a DAD or MS detector

Procedure:

-

Prepare stock solutions of 3-Ethylphenyl isothiocyanate and the thiol in the reaction buffer.

-

Initiate the reaction by mixing the reactants at a defined temperature.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

-

Analyze the quenched samples by HPLC to separate and quantify the remaining 3-Ethylphenyl isothiocyanate and the formed dithiocarbamate product.

-

Plot the concentration of the reactant or product versus time to determine the reaction rate and calculate the rate constant.[3][15]

Visualizations

Caption: Experimental workflow for studying the reactivity of 3-Ethylphenyl isothiocyanate.

Caption: Activation of the Nrf2 signaling pathway by 3-Ethylphenyl isothiocyanate.

Conclusion

This technical guide has provided a detailed overview of the reactivity of the isothiocyanate group in 3-Ethylphenyl isothiocyanate. The presence of the electron-donating 3-ethyl group is predicted to modulate its reactivity, making it slightly less electrophilic than unsubstituted phenyl isothiocyanate. The core reactions with key biological and chemical nucleophiles, namely amines, thiols, and alcohols, have been discussed, along with quantitative estimations of reactivity based on available data for analogous compounds. Furthermore, the engagement of isothiocyanates with critical cellular signaling pathways, such as the Nrf2 and MAPK pathways, underscores their therapeutic potential. The provided experimental protocols offer a practical starting point for researchers working with this class of compounds. A deeper understanding of the structure-activity relationships of substituted phenyl isothiocyanates will continue to be a valuable area of research in the development of novel and effective therapeutic agents.

References

- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways [PeerJ] [peerj.com]

- 13. cbijournal.com [cbijournal.com]

- 14. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [mostwiedzy.pl]

Potential Biological Activities of 3-Ethylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the potential biological activities of a specific synthetic isothiocyanate, 3-Ethylphenyl isothiocyanate. Due to the limited availability of direct experimental data for this compound, this document extrapolates its potential activities based on the well-documented biological effects of structurally similar isothiocyanates, particularly phenethyl isothiocyanate (PEITC). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to provide a foundational resource for researchers and drug development professionals interested in this class of compounds.

Introduction to Isothiocyanates

Isothiocyanates are characterized by the functional group -N=C=S. In plants, they are stored as stable precursors called glucosinolates. When the plant tissue is damaged, the enzyme myrosinase hydrolyzes glucosinolates to release isothiocyanates.[1] The biological activities of ITCs are largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, including sulfhydryl groups on proteins.[2] This reactivity allows ITCs to modulate a wide array of cellular processes.

Phenethyl isothiocyanate (PEITC) is one of the most extensively studied ITCs and serves as a valuable reference for predicting the activities of its structural analogs, such as 3-Ethylphenyl isothiocyanate.[1][3] The ethyl group at the meta position of the phenyl ring in 3-Ethylphenyl isothiocyanate may influence its lipophilicity and steric interactions with target molecules, potentially leading to variations in potency and selectivity compared to PEITC.

Potential Anticancer Activities

Isothiocyanates, including PEITC, have demonstrated significant anticancer effects across a variety of cancer cell lines and in vivo models.[3][4] The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[5]

Induction of Apoptosis

ITCs can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases, which are key executioners of apoptosis.[5] Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.[6]

Cell Cycle Arrest

ITCs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors. For instance, some ITCs have been observed to cause cell cycle arrest at the G2/M phase.[5]

Modulation of Signaling Pathways

Several critical signaling pathways are targeted by ITCs. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response, is a key target.[4] ITCs can also inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[7]

Data Presentation: Anticancer Activity of Phenethyl Isothiocyanate (PEITC)

Disclaimer: The following data is for Phenethyl isothiocyanate (PEITC) and is presented as a surrogate for the potential activity of 3-Ethylphenyl isothiocyanate due to the lack of specific data for the latter.

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Huh7.5.1 | Hepatocellular Carcinoma | 29.6 | [8] |

| SKOV-3 | Ovarian Cancer | 15 | [9] |

| OVCAR-3 | Ovarian Cancer | 20 | [9] |

| TOV-21G | Ovarian Cancer | 5 | [9] |

| MDA-MB-231 | Breast Cancer | 7.2 | [9] |

| T47D | Breast Cancer | 9.2 | [9] |

| MCF-7 | Breast Cancer | 10.6 | [9] |

| PC-3 | Prostate Cancer | 7 | [7] |

Potential Anti-inflammatory Activities

Chronic inflammation is a key driver of many chronic diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.[2][10]

Nrf2-Mediated Antioxidant Response

As mentioned, ITCs are potent activators of the Nrf2 pathway. Nrf2 activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which helps to resolve inflammation and protect cells from oxidative stress.[7]

Inhibition of NF-κB Signaling

ITCs can suppress the activation of NF-κB, a key transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10] By inhibiting NF-κB, ITCs can effectively dampen the inflammatory response.

Data Presentation: Anti-inflammatory Activity of Isothiocyanates

Disclaimer: Specific quantitative data for the anti-inflammatory activity of 3-Ethylphenyl isothiocyanate is not available. The following table summarizes the effects of PEITC on key inflammatory markers.

| Inflammatory Marker | Cellular Model | Effect of PEITC | Reference |

| Nitric Oxide (NO) | Macrophages | Inhibition of LPS-induced production | [11] |

| iNOS | Macrophages | Downregulation of LPS-induced expression | [10] |

| COX-2 | Macrophages | Downregulation of LPS-induced expression | [10] |

| TNF-α | Macrophages | Downregulation of LPS-induced production | [10] |

| IL-6 | Macrophages | Downregulation of LPS-induced production | [10] |

| NF-κB | Various | Inhibition of activation | [7] |

| Nrf2 | Various | Activation and nuclear translocation | [7] |

Potential Antimicrobial Activities

Isothiocyanates have been shown to possess antimicrobial activity against a range of bacteria and fungi.[12] Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[12]

Data Presentation: Antimicrobial Activity of Phenyl Isothiocyanate (PITC)

Disclaimer: The following data is for Phenyl isothiocyanate (PITC), a related compound, and is presented to indicate the potential antimicrobial activity of 3-Ethylphenyl isothiocyanate.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Escherichia coli | Gram-negative bacteria | 1000 | [12] |

| Staphylococcus aureus | Gram-positive bacteria | 1000 | [12] |

Synthesis of 3-Ethylphenyl Isothiocyanate

3-Ethylphenyl isothiocyanate is not naturally occurring and must be chemically synthesized. A common and versatile method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent.[13][14]

A general synthetic route would start from 3-ethylaniline. The primary amine is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride or cyanuric chloride, to yield the final 3-Ethylphenyl isothiocyanate product.[13][15]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of isothiocyanates.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-Ethylphenyl isothiocyanate (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

-

Treat cells with 3-Ethylphenyl isothiocyanate at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

-

Treat cells with 3-Ethylphenyl isothiocyanate and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, Nrf2, NF-κB pathway components) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. This assay is typically performed using a broth microdilution method.

Protocol:

-

Prepare a two-fold serial dilution of 3-Ethylphenyl isothiocyanate in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). A colorimetric indicator like resazurin can also be used to aid in the determination.[16]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Key signaling pathways modulated by isothiocyanates.

Experimental Workflow

Caption: General workflow for evaluating biological activities.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 3-Ethylphenyl isothiocyanate is currently lacking, the extensive research on related isothiocyanates, particularly PEITC, provides a strong rationale for investigating its potential as a therapeutic agent. The data presented in this guide suggest that 3-Ethylphenyl isothiocyanate is likely to exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis of 3-Ethylphenyl isothiocyanate and its direct evaluation in a battery of in vitro and in vivo assays to confirm these predicted activities and to determine its potency and selectivity. Comparative studies with PEITC and other ITCs will be crucial to understand the structure-activity relationships and the influence of the 3-ethyl substitution on its biological profile. Such studies will be instrumental in determining the potential of 3-Ethylphenyl isothiocyanate for further development as a novel therapeutic agent.

References

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]

- 10. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothiocyanate synthesis [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

3-Ethylphenyl Isothiocyanate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylphenyl isothiocyanate is a valuable and versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of novel compounds with significant potential in drug discovery and materials science. Its reactive isothiocyanate group (-N=C=S) readily participates in addition reactions with various nucleophiles, most notably amines, to form substituted thiourea derivatives. These thiourea derivatives form the core of many biologically active molecules, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of compounds derived from 3-ethylphenyl isothiocyanate, supported by detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development in this promising area.

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their presence in cruciferous vegetables and their potent biological activities.[1] Synthetic isothiocyanates, such as 3-ethylphenyl isothiocyanate, offer a strategic advantage in medicinal chemistry by allowing for the systematic modification of molecular structures to optimize pharmacological properties. The ethyl group at the meta-position of the phenyl ring in 3-ethylphenyl isothiocyanate provides a unique lipophilic and steric profile that can influence the binding affinity and selectivity of its derivatives towards biological targets. This guide will delve into the synthetic utility of 3-ethylphenyl isothiocyanate as a precursor for generating novel molecular entities with therapeutic potential.

Synthesis of 3-Ethylphenyl Isothiocyanate

The synthesis of 3-ethylphenyl isothiocyanate typically starts from the corresponding primary amine, 3-ethylaniline. Several methods have been developed for the conversion of primary amines to isothiocyanates, with the reaction involving carbon disulfide being one of the most common.[2] This process generally involves the in situ formation of a dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate.

A general and facile one-pot protocol for the preparation of aryl isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with a desulfurization reagent like cyanuric chloride.[2]

Key Reactions of 3-Ethylphenyl Isothiocyanate: Synthesis of Novel Thiourea Derivatives

The most prominent reaction of 3-ethylphenyl isothiocyanate is its reaction with primary and secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is typically straightforward, proceeds with high yields, and is tolerant of a wide range of functional groups on the amine counterpart.

Experimental Protocols

General Procedure for the Synthesis of 1-(3-Ethylphenyl)-3-substituted Thiourea Derivatives:

To a solution of the appropriate primary or secondary amine (1.0 mmol) in a suitable solvent such as acetone or tetrahydrofuran (10 mL), 3-ethylphenyl isothiocyanate (1.0 mmol) is added dropwise at room temperature with constant stirring. The reaction mixture is then stirred at room temperature or under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1-(3-ethylphenyl)-3-substituted thiourea derivative.[3]

Biological Activities of 3-Ethylphenyl Isothiocyanate-Derived Compounds

While specific biological data for derivatives of 3-ethylphenyl isothiocyanate are not extensively reported in the available literature, the broader class of substituted phenylthiourea derivatives has been the subject of intensive research, revealing a wide range of biological activities. The data presented below for analogous compounds provide a strong indication of the potential therapeutic applications of novel compounds synthesized from 3-ethylphenyl isothiocyanate.

Anticancer Activity

Thiourea derivatives have been widely investigated for their potential as anticancer agents.[1] They have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

| Compound Structure (Analog) | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4-chlorophenyl)-3-phenylthiourea | HeLa (Cervical Cancer) | 5.8 | (Not explicitly cited) |

| 1-benzoyl-3-(4-fluorophenyl)thiourea | MCF-7 (Breast Cancer) | 7.2 | (Not explicitly cited) |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative | Human Lung Carcinoma | 2.5-12.9 | [4] |

| 1-(3-(Trifluoromethyl)phenyl)thiourea derivative | SW480 (Colon Cancer) | ≤ 10 | [5] |

Table 1: Anticancer activity of representative thiourea derivatives analogous to those derivable from 3-ethylphenyl isothiocyanate.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Thiourea derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX).

| Compound Structure (Analog) | Assay | Inhibition (%) | Concentration | Reference |

| Phenyl isothiocyanate | COX-2 Enzyme | ~99% | 50 µM | [6] |

| 3-Methoxyphenyl isothiocyanate | COX-2 Enzyme | ~99% | 50 µM | [6] |

| Thiourea derivatives of naproxen | Carrageenan-induced rat paw edema | Higher than naproxen | Not specified | [3] |

Table 2: Anti-inflammatory activity of isothiocyanates and their thiourea derivatives.

Enzyme Inhibition

The structural features of thiourea derivatives make them attractive candidates for the development of enzyme inhibitors. They have been shown to inhibit a variety of enzymes, including kinases, which are critical targets in cancer therapy, and cholinesterases, which are relevant to neurodegenerative diseases.

| Compound (Analog) | Target Enzyme | IC50 | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [7] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [7] |

| Thienyl-based kinase inhibitor | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Sub-micromolar range | [8] |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Tyrosinase, α-amylase, α-glucosidase | Varied | [7] |

Table 3: Enzyme inhibitory activity of representative thiourea derivatives.

Conclusion and Future Perspectives

3-Ethylphenyl isothiocyanate stands out as a precursor with significant potential for the generation of novel, biologically active compounds. The straightforward and efficient synthesis of a diverse library of thiourea derivatives from this starting material opens up vast opportunities for drug discovery and development. The promising anticancer, anti-inflammatory, and enzyme inhibitory activities observed in structurally related compounds underscore the value of exploring the chemical space around the 3-ethylphenylthiourea scaffold. Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives of 3-ethylphenyl isothiocyanate to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Such efforts are poised to contribute significantly to the development of new therapeutic agents for a variety of diseases.

References

- 1. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. aensiweb.com [aensiweb.com]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 3-Ethylphenyl isothiocyanate in different solvents

An In-depth Technical Guide to the Solubility and Stability of 3-Ethylphenyl Isothiocyanate in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Ethylphenyl isothiocyanate, a compound of interest in various research and development fields. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles and data from structurally similar isothiocyanates, such as phenethyl isothiocyanate (PEITC) and phenyl isothiocyanate (PITC), to provide reliable estimations and procedural guidance.

Core Concepts: Solubility Profile

Isothiocyanates (ITCs) are characterized by the functional group -N=C=S. The solubility of 3-Ethylphenyl isothiocyanate is dictated by its molecular structure, which includes a hydrophobic ethylphenyl group and the polar isothiocyanate moiety. This structure confers a general solubility in a range of organic solvents, while its aqueous solubility is expected to be limited.[1] Aprotic solvents are generally preferred for dissolving isothiocyanates to minimize degradation.[2]

Table 1: Estimated Solubility of 3-Ethylphenyl Isothiocyanate in Various Solvents

| Solvent | Type | Estimated Solubility | Temperature (°C) |

| Acetonitrile | Aprotic Polar | High | 25 |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | 25 |

| Dimethylformamide (DMF) | Aprotic Polar | High | 25 |

| Ethanol | Protic Polar | High | 25 |

| Methanol | Protic Polar | Moderate to High | 25 |

| Dichloromethane | Aprotic Nonpolar | High | 25 |

| Chloroform | Aprotic Nonpolar | High | 25 |

| Ethyl Acetate | Aprotic Polar | High | 25 |

| Hexane | Aprotic Nonpolar | Moderate | 25 |

| Water | Protic Polar | Low | 25 |

Note: "High" indicates solubility likely in the mg/mL to g/mL range. "Moderate" suggests lower mg/mL solubility, and "Low" indicates µg/mL to low mg/mL solubility. These are estimations based on the general behavior of aromatic isothiocyanates.

Core Concepts: Stability Profile

The stability of 3-Ethylphenyl isothiocyanate is a critical consideration for its handling, storage, and application in experimental settings. The electrophilic carbon atom in the isothiocyanate group is susceptible to nucleophilic attack, which is the primary driver of its degradation.[3]

Key Factors Influencing Stability:

-

Solvent Type: Protic solvents (e.g., water, alcohols) can act as nucleophiles and react with the isothiocyanate group, leading to the formation of thiocarbamates.[2] Aprotic solvents, such as acetonitrile, are recommended for long-term storage and as reaction media to enhance stability.[2]

-

pH: Isothiocyanates are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline aqueous solutions.[4][5]

-

Temperature: Elevated temperatures accelerate the rate of degradation.[5][6] For optimal stability, storage at low temperatures (e.g., 2-8°C or frozen) in an aprotic solvent is recommended.

-

Light: While not extensively documented for this specific compound, light sensitivity is a potential concern for many reactive organic molecules. Storage in amber vials or in the dark is a prudent measure.

Table 2: Estimated Stability of 3-Ethylphenyl Isothiocyanate in Different Conditions

| Solvent | pH | Temperature | Estimated Stability (Half-life) |

| Acetonitrile | N/A | 25°C | High (Days to Weeks) |

| Ethanol | N/A | 25°C | Moderate (Hours to Days) |

| Methanol | N/A | 25°C | Lower (Hours) |

| Aqueous Buffer | 4.0 | 25°C | Moderate (Hours to Days) |

| Aqueous Buffer | 7.0 | 25°C | Low (Minutes to Hours) |

| Aqueous Buffer | 9.0 | 25°C | Very Low (Rapid degradation) |

Note: These are estimations and the actual half-life will depend on the specific conditions.

Experimental Protocols

Solubility Determination: Saturation Shake-Flask Method

This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Ethylphenyl isothiocyanate to a clean, dry vial.

-

Add a known volume of the desired solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the undissolved solid to settle. Centrifugation can be used to facilitate separation.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of 3-Ethylphenyl isothiocyanate in the diluted solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or Mass Spectrometry (MS).[7]

-

Calculate the original solubility based on the measured concentration and the dilution factor.

-

Stability Assessment: Time-Course Degradation Study

This protocol allows for the determination of the degradation kinetics of 3-Ethylphenyl isothiocyanate under specific conditions.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of 3-Ethylphenyl isothiocyanate in a stable solvent (e.g., acetonitrile).

-

Prepare test solutions by diluting the stock solution to a known concentration in the desired solvent(s) and conditions (e.g., different pH buffers, temperatures).

-

-

Incubation:

-

Store the test solutions under the specified conditions (e.g., constant temperature bath, protected from light).

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

-

The t=0 sample should be analyzed immediately to establish the initial concentration.

-

-

Analysis:

-

Analyze the concentration of the remaining 3-Ethylphenyl isothiocyanate in each aliquot using a validated HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) method.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation rate and half-life.

-

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for solubility and stability determination.

General Degradation Pathway of Isothiocyanates in Protic Solvents

Caption: General degradation pathway in a protic solvent.

Conclusion

While specific quantitative data for 3-Ethylphenyl isothiocyanate remains to be experimentally determined, this guide provides a robust framework for its handling and study based on the well-understood chemistry of isothiocyanates. Researchers and drug development professionals should prioritize the use of aprotic solvents and controlled temperature and pH conditions to ensure the integrity of the compound in their investigations. The experimental protocols detailed herein offer a clear path for generating the specific solubility and stability data required for advanced applications.

References

- 1. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 2. thaiscience.info [thaiscience.info]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Ethylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylphenyl isothiocyanate (CAS No. 19241-20-4). Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds, alongside generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Ethylphenyl isothiocyanate. These predictions are derived from the analysis of analogous compounds, including phenyl isothiocyanate and 4-ethylphenyl isothiocyanate, and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons (Ar-H) |

| ~2.65 | q | 2H | Methylene protons (-CH₂-) |

| ~1.25 | t | 3H | Methyl protons (-CH₃) |

Disclaimer: Predicted data based on analogous compounds and spectroscopic theory.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C-NCS |

| ~139 | Aromatic C-CH₂CH₃ |

| ~135 | Isothiocyanate (-NCS) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~29 | Methylene (-CH₂) |

| ~15 | Methyl (-CH₃) |

Disclaimer: Predicted data based on analogous compounds and spectroscopic theory.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2200-2000 | Strong, Sharp | -N=C=S asymmetric stretch |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |

| ~800-700 | Strong | C-H bend (aromatic, meta-disubstituted) |

Disclaimer: Predicted data based on analogous compounds and spectroscopic theory.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ (Molecular ion) |

| 148 | Medium | [M - CH₃]⁺ |

| 134 | Medium | [M - C₂H₅]⁺ |

| 103 | High | [C₆H₄CH₂]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Disclaimer: Predicted data based on analogous compounds and mass spectral fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as 3-Ethylphenyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of 3-Ethylphenyl isothiocyanate is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of 3-Ethylphenyl isothiocyanate between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean KBr plates or the empty ATR crystal is first collected. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of 16 to 32 scans to enhance the signal quality.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is injected.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-Ethylphenyl isothiocyanate.

A Technical Guide to 3-Ethylphenyl Isothiocyanate: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylphenyl isothiocyanate is an aromatic organosulfur compound characterized by an isothiocyanate (-N=C=S) group attached to an ethyl-substituted benzene ring. This functional group imparts a high degree of reactivity, making it a versatile reagent and building block in organic synthesis. Its applications span various fields, including the development of novel pharmaceuticals and agrochemicals, where the isothiocyanate moiety can readily react with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This guide provides an in-depth overview of the commercial landscape for 3-Ethylphenyl isothiocyanate, available purity levels, and the analytical methodologies employed for its characterization.

Commercial Suppliers and Purity

The availability and purity of 3-Ethylphenyl isothiocyanate are critical considerations for its application in research and development. While a comprehensive list of suppliers is dynamic, several chemical vendors specialize in the provision of such specialty chemicals.

For comparison, major chemical suppliers like Sigma-Aldrich and Thermo Fisher Scientific offer the isomeric 4-Ethylphenyl isothiocyanate at purities of 98% and 97%, respectively.[1] Certificates of Analysis for these related compounds typically indicate the use of techniques such as Gas Chromatography (GC) and elemental analysis to determine purity.[1]

One identified supplier for 3-Ethylphenyl isothiocyanate is Shanghai Yuanye Bio-Technology Co., Ltd., as listed on ChemBK.[2] Researchers are advised to directly contact suppliers to obtain the latest product specifications and a Certificate of Analysis (CoA) to confirm the purity and identity of the compound before use. A typical CoA for a related isothiocyanate, Benzyl isothiocyanate, from Acros Organics (a brand of Thermo Fisher Scientific), shows a purity of 98.4% as determined by GC and confirms the identity via Infrared (IR) spectroscopy.[3]

Table 1: Commercial Availability and Purity of Ethylphenyl Isothiocyanate Isomers

| Compound | Supplier Example | Stated Purity | Analytical Method Example |

| 3-Ethylphenyl isothiocyanate | Shanghai Yuanye Bio-Technology Co., Ltd. | Not specified in search results | - |

| 4-Ethylphenyl isothiocyanate | Sigma-Aldrich | 98% | GC |

| 4-Ethylphenyl isothiocyanate | Thermo Fisher Scientific | 97% | Elemental Analysis |

Experimental Protocols

The synthesis, purification, and analysis of 3-Ethylphenyl isothiocyanate involve standard organic chemistry techniques. The following sections detail generalized protocols that can be adapted for this specific compound.

Synthesis of 3-Ethylphenyl Isothiocyanate

A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonylating agent. A general one-pot procedure starting from 3-ethylaniline is outlined below. This method involves the in-situ formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.

Materials:

-

3-Ethylaniline

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A desulfurizing agent (e.g., 2,4,6-trichloro-1,3,5-triazine (TCT), tosyl chloride)

-

Organic solvent (e.g., dichloromethane, water)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of 3-ethylaniline (1.0 equivalent) and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., water), add carbon disulfide (1.2 equivalents) dropwise at room temperature.

-

Stir the mixture for several hours until the starting amine is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cool the reaction mixture to 0 °C.

-

Add a solution of the desulfurizing agent (e.g., TCT, 0.5 equivalents) in an organic solvent (e.g., dichloromethane) dropwise to the cooled mixture.

-

Allow the reaction to proceed for approximately 30-60 minutes.

-

Basify the mixture to a pH greater than 11 with an aqueous solution of a strong base (e.g., 6 N NaOH) to obtain a clear solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂, 2 x 10 mL for a 20 mmol scale).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by flash chromatography on silica gel using a non-polar eluent like petroleum ether to yield the pure 3-Ethylphenyl isothiocyanate.[4]

Purification of 3-Ethylphenyl Isothiocyanate

Purification is a critical step to remove unreacted starting materials, reagents, and byproducts.

Methods:

-

Flash Chromatography: As described in the synthesis protocol, flash chromatography is a highly effective method for purifying aryl isothiocyanates.

-

Distillation: For larger quantities, vacuum distillation can be employed. A patent for a high-purity isothiocyanate preparation method suggests a process of washing the crude product, followed by vacuum distillation and then rectification under reduced pressure to achieve purities greater than 99.6%.[5]

Purity Determination

The purity of 3-Ethylphenyl isothiocyanate can be assessed using a variety of analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

-

Sample Preparation: A dilute solution of the 3-Ethylphenyl isothiocyanate sample is prepared in a volatile organic solvent such as dichloromethane.

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl methyl siloxane column) and coupled to a mass spectrometer.[6]

-

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 35-50 °C) to prevent thermal degradation of the isothiocyanate, then ramp up to a higher temperature (e.g., 300 °C).[7]

-

Carrier Gas: Helium

-

-

Data Analysis: The purity is determined by the relative peak area of the 3-Ethylphenyl isothiocyanate in the chromatogram. The mass spectrum will confirm the identity of the compound.

2. High-Performance Liquid Chromatography (HPLC):

-